REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([I:9])[CH:8]=1)[NH2:5].[CH3:10][S:11](Cl)(=[O:13])=[O:12].C(N(CC)CC)C>C(Cl)Cl.Cl>[F:1][C:2]1[CH:3]=[C:4]([NH:5][S:11]([CH3:10])(=[O:13])=[O:12])[CH:6]=[C:7]([I:9])[CH:8]=1
|
Name
|
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=C(N)C=C(C1)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(N)C=C(C1)I
|
Name
|
|
Quantity
|
896 mg
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
1.91 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
N,N-dimethylamino-4-pyridine
|
Quantity
|
31 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extract into ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrate organics to a yellow solid
|
Type
|
DISSOLUTION
|
Details
|
Dissolve solid in THF (50 mL)
|
Type
|
ADDITION
|
Details
|
add 1.0M tetrabutylammonium fluoride (2.8 mL)
|
Type
|
TEMPERATURE
|
Details
|
Heat
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3.5 h
|
Duration
|
3.5 h
|
Type
|
TEMPERATURE
|
Details
|
Cool to room temperature
|
Type
|
ADDITION
|
Details
|
dilute with H2O
|
Type
|
EXTRACTION
|
Details
|
extract into ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrate organics
|
Type
|
WASH
|
Details
|
Chromatograph on silica gel (40 g), eluting with 20% to 35% ethyl acetate/hexanes
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1)I)NS(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 618 mg | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |